molecular formula C₁₈H₂₆O₂ B1160746 2-[4-(Oct-1-en-yl)phenyl]ethyl Acetate

2-[4-(Oct-1-en-yl)phenyl]ethyl Acetate

Cat. No.: B1160746
M. Wt: 274.4
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Oct-1-en-yl)phenyl]ethyl Acetate is a synthetic organic compound characterized by a phenyl group substituted with an oct-1-en-yl chain at the para position, further esterified with an ethyl acetate moiety. Its structure combines aromatic, alkenyl, and ester functionalities, making it relevant in fragrance chemistry, polymer additives, or pharmaceutical intermediates.

Properties

Molecular Formula

C₁₈H₂₆O₂

Molecular Weight

274.4

Synonyms

(E)-4-(Oct-1-en-1-yl)phenethyl acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on structural motifs and functional groups shared with other compounds:

Structural Analogues

  • Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate ():
    • Functional Groups : Both compounds contain ester groups (acetate vs. carboxylate) and aromatic systems (phenyl vs. benzimidazole).
    • Crystal Packing : Unlike 2-[4-(Oct-1-en-yl)phenyl]ethyl Acetate (which lacks crystallographic data in the evidence), this benzimidazole derivative forms a two-dimensional network via C–H···F and C–H···O hydrogen bonds .
    • Planarity : The benzimidazole core in the referenced compound is nearly planar (max. deviation: 0.028 Å), whereas the oct-1-en-yl chain in the target compound introduces steric bulk and conformational flexibility.

SHELX-Based Structural Analysis ()

For example:

  • Refinement Challenges : Alkenyl and ester groups in similar compounds often require precise handling of bond lengths and angles (e.g., C=C bonds in oct-1-en-yl chains). SHELXL’s robust parameterization could theoretically refine such structures .
  • Hydrogen Bonding: Unlike the benzimidazole derivative (), the target compound lacks hydrogen-bonding donors, limiting its ability to form supramolecular networks.

Data Table: Hypothetical Comparison Based on Structural Features

Property This compound Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate
Functional Groups Ester, phenyl, alkenyl Ester, benzimidazole, trifluoromethyl, morpholine
Hydrogen Bonding Capacity None (acceptor only) C–H···F, C–H···O donors/acceptors
Planarity Non-planar (flexible alkenyl chain) Near-planar benzimidazole core (max. deviation: 0.028 Å)
Synthetic Complexity Moderate (esterification) High (multiple heterocycles and substitutions)

Research Findings and Limitations

  • Absence of Direct Data : Neither evidence provides experimental results (e.g., NMR, XRD, or reactivity) for the target compound. The comparison relies on extrapolation from unrelated compounds.
  • Methodological Gaps : While SHELX is critical for crystallography (), its application to this compound remains hypothetical without structural data.

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